molecular formula C22H31NO2 B12800976 N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine CAS No. 20100-05-4

N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine

Cat. No.: B12800976
CAS No.: 20100-05-4
M. Wt: 341.5 g/mol
InChI Key: CLUCPPSRAMNAQN-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine is an organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a propan-2-yl group, and a phenoxyethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with 1-(4-methoxyphenyl)propan-2-yl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with N,N-diethylethanolamine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace leaving groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(4-methoxyphenoxy)ethanamine
  • N,N-diethyl-2-(2-methoxyphenoxy)ethanamine
  • N,N-diethyl-2-(3-methoxyphenoxy)ethanamine

Uniqueness

N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine is unique due to its specific structural features, such as the presence of both methoxyphenyl and propan-2-yl groups

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

20100-05-4

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

N,N-diethyl-2-[4-[1-(4-methoxyphenyl)propan-2-yl]phenoxy]ethanamine

InChI

InChI=1S/C22H31NO2/c1-5-23(6-2)15-16-25-22-13-9-20(10-14-22)18(3)17-19-7-11-21(24-4)12-8-19/h7-14,18H,5-6,15-17H2,1-4H3

InChI Key

CLUCPPSRAMNAQN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(C)CC2=CC=C(C=C2)OC

Origin of Product

United States

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